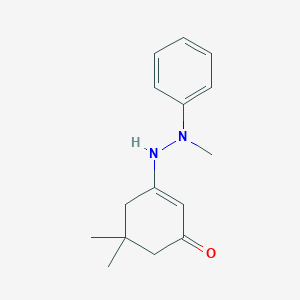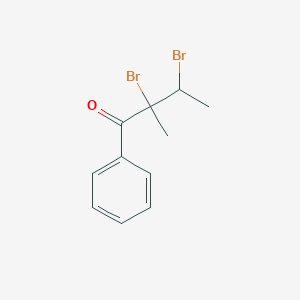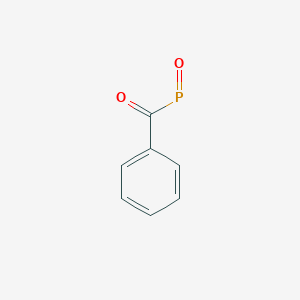
Benzoylphosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylphosphanone is an organophosphorus compound with the chemical formula C7H5O2PThis compound features a benzoyl group attached to a phosphine oxide moiety, making it a unique molecule with interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoylphosphanone can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with a phosphine reagent under controlled conditions. Another method includes the oxidation of benzoylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Benzoylphosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted benzoyl derivatives .
Aplicaciones Científicas De Investigación
Benzoylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mecanismo De Acción
The mechanism of action of benzoylphosphanone involves its interaction with molecular targets through its phosphine oxide and benzoyl functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Benzoylphosphine: Similar in structure but lacks the oxide group.
Phosphine oxide derivatives: Compounds like diphenylphosphine oxide share the phosphine oxide moiety but have different substituents.
Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
115739-96-3 |
|---|---|
Fórmula molecular |
C7H5O2P |
Peso molecular |
152.09 g/mol |
Nombre IUPAC |
phenyl(phosphoroso)methanone |
InChI |
InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
MXMXVHAQJOTPSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)P=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



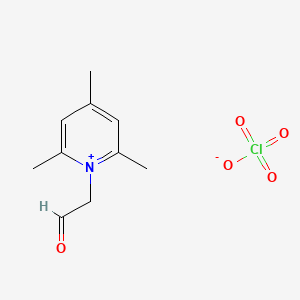
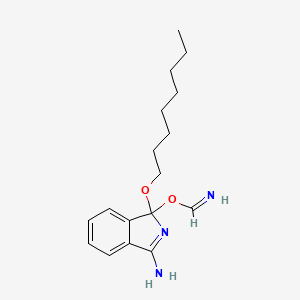
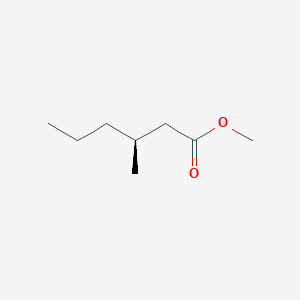
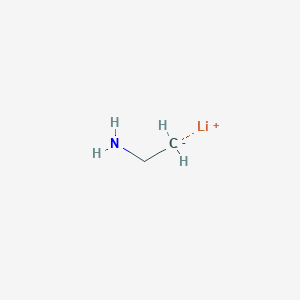
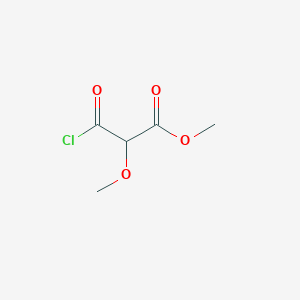
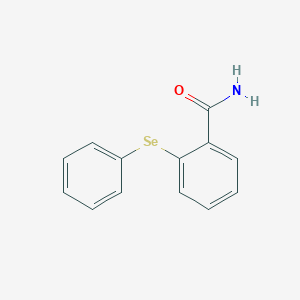
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
